1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene
Description
1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene (CAS: Not explicitly provided; structurally related to CAS 90347-04-9 ) is a halogenated aromatic compound featuring:
- A benzene ring substituted with three functional groups:
- Chlorine at position 1.
- 3-Chloropropyl chain (-CH₂CH₂CH₂Cl) at position 2.
- Ethoxy group (-OCH₂CH₃) at position 3.
- Molecular formula: Likely C₁₁H₁₄Cl₂O (estimated based on structural analogs).
- Key properties: The compound’s reactivity and physical behavior are influenced by the electron-withdrawing chlorine atoms and the electron-donating ethoxy group. Its steric profile is shaped by the bulky 3-chloropropyl chain and ethoxy substituent.
Properties
Molecular Formula |
C11H14Cl2O |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
1-chloro-2-(3-chloropropyl)-3-ethoxybenzene |
InChI |
InChI=1S/C11H14Cl2O/c1-2-14-11-7-3-6-10(13)9(11)5-4-8-12/h3,6-7H,2,4-5,8H2,1H3 |
InChI Key |
FIQFSKXYTIWRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Cl)CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene typically involves the chlorination of 2-(3-chloropropyl)-3-ethoxybenzene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective chlorination of the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The ethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: 1-Hydroxy-2-(3-hydroxypropyl)-3-ethoxybenzene.
Oxidation: 1-Chloro-2-(3-chloropropyl)-3-formylbenzene.
Reduction: 1-Chloro-2-(3-chloropropyl)-3-ethylbenzene.
Scientific Research Applications
1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Chloro-2-(3-chloropropyl)benzene (CAS 90347-04-9)
Key Differences :
- The ethoxy group in the target compound enhances solubility in polar solvents compared to its non-ethoxy analog.
1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene (PubChem data )
| Property | This compound | 1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene |
|---|---|---|
| Substituents | Cl, 3-chloropropyl, ethoxy | Ethyl, 3-chloropropyl, ethoxy |
| Electronic Effects | Stronger electron withdrawal (two Cl atoms) | Moderate withdrawal (one Cl) |
| Steric Effects | High (Cl and ethoxy in proximity) | Moderate (ethyl group less bulky) |
Key Differences :
(3-Chloro-1-methoxypropyl)benzene (CAS data )
| Property | This compound | (3-Chloro-1-methoxypropyl)benzene |
|---|---|---|
| Substituents | Cl, 3-chloropropyl, ethoxy | Methoxy, 3-chloropropyl |
| Molecular Weight | ~234.14 g/mol | ~186.67 g/mol |
| Polarity | Higher (ethoxy > methoxy) | Lower |
Key Differences :
- The ethoxy group in the target compound provides greater electron donation than methoxy, altering reaction pathways in nucleophilic substitutions.
- The absence of a second chlorine in the analog reduces its halogen-dependent toxicity profile .
Research Findings and Structural Insights
Steric and Electronic Effects :
- In carborane analogs, increasing chloropropyl substituents elongate C-C bonds (e.g., 1.628 Å in parent carborane vs. 1.672 Å in disubstituted derivatives) due to steric strain . Similar effects likely occur in the target compound’s benzene ring.
- Weak C-H···Cl hydrogen bonds (e.g., 3.209 Å in 1,2-Bis(3-chloropropyl)-carborane ) may influence crystal packing in halogenated aromatics.
Synthetic Relevance :
Biological Activity
1-Chloro-2-(3-chloropropyl)-3-ethoxybenzene is a chlorinated aromatic hydrocarbon that has garnered attention due to its potential biological activities. This compound features a benzene ring substituted with an ethoxy group and two chloro groups, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring potential therapeutic applications and assessing its safety profile.
- Molecular Formula : C11H12Cl2O
- Molecular Weight : Approximately 233.13 g/mol
The presence of the ethoxy and chloropropyl groups suggests that this compound can participate in various chemical reactions, potentially leading to interactions with enzymes or receptors in biological systems.
This compound interacts with specific molecular targets in cells, including enzymes and cell receptors. These interactions can lead to modulation of enzyme activity, inhibition of cell proliferation, and other significant biological effects. The compound's mechanism may involve:
- Enzyme Inhibition : Binding to active sites or allosteric sites on enzymes, altering their activity.
- Receptor Interaction : Modulating receptor signaling pathways, which can influence cellular responses.
Biological Activity Studies
Research indicates that this compound may exhibit anticancer properties by inhibiting cell growth in certain cancer cell lines. Specific studies have demonstrated its ability to affect cellular pathways critical for tumor growth.
Case Study: Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : Approximately 25 µM after 48 hours of exposure.
This suggests that the compound may act as a potential lead in anticancer drug development.
Comparative Analysis with Structural Analogues
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 1-Chloro-2-(3-chloropropyl)benzene | Lacks ethoxy group | Different reactivity due to absence of ethoxy |
| 1-Chloro-2-(3-chloropropyl)-4-ethoxybenzene | Ethoxy group at position 4 | Variations in reactivity based on position |
| 1-Chloro-2-(3-chloropropyl)-5-methoxybenzene | Methoxy instead of ethoxy | Smaller size may alter physical properties |
The unique substitution pattern of this compound enhances its biological activity compared to its analogs, indicating the importance of molecular structure in determining function.
Toxicological Profile
While the biological activity is promising, it is essential to assess the toxicity associated with this compound. Preliminary studies suggest that higher concentrations may lead to cytotoxic effects in non-cancerous cell lines, emphasizing the need for further toxicological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
